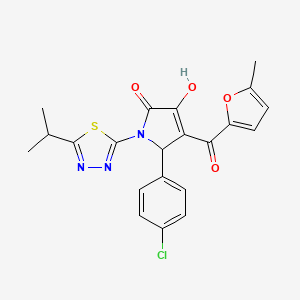![molecular formula C19H22N2O3 B4056208 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4056208.png)
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide
Overview
Description
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pentanoylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-methoxybenzoic acid with 3-aminophenylpentanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-hydroxy-N-[3-(pentanoylamino)phenyl]benzamide.
Reduction: 4-methoxy-N-[3-(pentylamino)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The methoxy and amide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[3-(butanoylamino)phenyl]benzamide
- 4-methoxy-N-[3-(hexanoylamino)phenyl]benzamide
- 4-methoxy-N-[3-(propionylamino)phenyl]benzamide
Uniqueness
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is unique due to the specific length of its pentanoyl chain, which can influence its binding affinity and specificity towards molecular targets. This uniqueness can be leveraged in designing compounds with tailored biological activities.
Properties
IUPAC Name |
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-8-18(22)20-15-6-5-7-16(13-15)21-19(23)14-9-11-17(24-2)12-10-14/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNHAWMBIGDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B4056138.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B4056141.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4056148.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4056152.png)
![4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4056157.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide](/img/structure/B4056165.png)
![4-METHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4056169.png)
![1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine](/img/structure/B4056183.png)
![4-(2-methylbutan-2-yl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056184.png)
![N-(2-chlorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B4056197.png)
![N-{2-[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B4056198.png)
![2-(2,6-dimethylphenoxy)-N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4056202.png)


